molecular formula C13H17NO3 B11956967 4'-Ethylglutaranilic acid CAS No. 199190-42-6

4'-Ethylglutaranilic acid

Katalognummer: B11956967
CAS-Nummer: 199190-42-6
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: PJNFURYJJQZNCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4’-Ethylglutaranilic acid typically involves organic synthesis techniques. One common method is the reaction of ethylglutaric anhydride with aniline under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 4’-Ethylglutaranilic acid is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Ethylglutaranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4’-Ethylglutaranilic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4’-Ethylglutaranilic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-Ethylglutaranilic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike EGTA and EDTA, it has a more specialized application in early discovery research and organic synthesis .

Eigenschaften

CAS-Nummer

199190-42-6

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

5-(4-ethylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO3/c1-2-10-6-8-11(9-7-10)14-12(15)4-3-5-13(16)17/h6-9H,2-5H2,1H3,(H,14,15)(H,16,17)

InChI-Schlüssel

PJNFURYJJQZNCM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.